BENZYL 2-OXO-4-PHENYLBUTYRATE
Description
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Structure
3D Structure
Properties
IUPAC Name |
benzyl 2-oxo-4-phenylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c18-16(12-11-14-7-3-1-4-8-14)17(19)20-13-15-9-5-2-6-10-15/h1-10H,11-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVAQZVULKCPHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70593196 | |
| Record name | Benzyl 2-oxo-4-phenylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70593196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84688-29-9 | |
| Record name | Benzyl 2-oxo-4-phenylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70593196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Characteristics of Benzyl 2-Oxo-4-phenylbutyrate
Distribution: For researchers, scientists, and drug development professionals.
Introduction: Situating Benzyl 2-Oxo-4-phenylbutyrate in a Broader Chemical Context
Benzyl 2-oxo-4-phenylbutyrate is an organic compound of interest in synthetic and medicinal chemistry. As an α-ketoester, it possesses two adjacent carbonyl groups, a structural motif that imparts unique reactivity and makes it a valuable synthetic intermediate. The presence of both a benzyl ester and a phenylethyl moiety suggests its potential utility in the synthesis of more complex molecules, including pharmaceutical agents. For instance, the closely related ethyl ester, ethyl 2-oxo-4-phenylbutyrate, is a known precursor in the synthesis of angiotensin-converting enzyme (ACE) inhibitors[1]. Understanding the fundamental physicochemical characteristics of the benzyl derivative is paramount for its effective utilization in research and development, enabling precise control over reaction conditions, purification strategies, and analytical validation.
This guide provides a comprehensive overview of the known and predicted physicochemical properties of Benzyl 2-oxo-4-phenylbutyrate, supported by comparative data from its close analogs, and outlines the experimental protocols necessary for its empirical characterization.
I. Chemical Identity and Core Physicochemical Properties
Benzyl 2-oxo-4-phenylbutyrate (CAS No. 84688-29-9) is characterized by a molecular formula of C17H16O3 and a molar mass of 268.31 g/mol [2][3]. Its structure comprises a phenylacetyl group attached to a glyoxylic acid moiety, which is in turn esterified with benzyl alcohol. This structure results in a molecule with significant nonpolar character due to the two phenyl rings, yet with reactive functionality centered around the α-ketoester group.
Predicted and Comparative Physicochemical Data
While extensive empirical data for Benzyl 2-oxo-4-phenylbutyrate is not widely published, reliable computational predictions and comparisons with analogous compounds provide a strong foundation for its characterization. The following table summarizes these key properties.
| Property | Benzyl 2-oxo-4-phenylbutyrate | Ethyl 2-oxo-4-phenylbutyrate (for comparison) | 2-Oxo-4-phenylbutyric Acid (for comparison) | Source |
| CAS Number | 84688-29-9 | 64920-29-2 | 710-11-2 | [2],[1],[4] |
| Molecular Formula | C17H16O3 | C12H14O3 | C10H10O3 | [2],[1],[4] |
| Molar Mass ( g/mol ) | 268.31 | 206.24 | 178.18 | [2],[1],[4] |
| Boiling Point (°C) | 417.5 ± 34.0 (Predicted) | 309 at 760 mmHg | Not Applicable | [2],[1] |
| Density (g/cm³) | 1.151 ± 0.06 (Predicted) | 1.091 | Not Available | [2],[1] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate | Chloroform (Slightly), Ethyl Acetate (Slightly) | Not Available | [2],[1] |
| Appearance | Not specified | Pale yellow or yellow liquid | Not specified | [1] |
Expert Insight: The predicted higher boiling point and density of the benzyl ester compared to the ethyl ester are expected, given the increased molecular weight and greater potential for intermolecular interactions conferred by the additional phenyl ring. The solubility in common organic solvents is also anticipated due to its predominantly nonpolar structure.
II. Synthesis and Purification Strategies
The synthesis of Benzyl 2-oxo-4-phenylbutyrate is not extensively detailed in the literature. However, a logical and field-proven approach can be extrapolated from established methods for similar esters, such as the synthesis of its ethyl analog.
Proposed Synthetic Pathway: Fischer Esterification
A primary route for the synthesis of Benzyl 2-oxo-4-phenylbutyrate is the Fischer esterification of 2-oxo-4-phenylbutyric acid with benzyl alcohol in the presence of an acid catalyst. This method is widely used for the preparation of esters due to its reliability and relatively straightforward procedure[5].
Caption: Proposed synthesis of Benzyl 2-oxo-4-phenylbutyrate via Fischer esterification.
Experimental Protocol: Synthesis and Purification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 2-oxo-4-phenylbutyric acid (1 equivalent), benzyl alcohol (1.5-2 equivalents), and a catalytic amount of concentrated sulfuric acid (or another suitable acid catalyst like p-toluenesulfonic acid). Use an appropriate solvent that is immiscible with water, such as toluene, to facilitate the removal of water via azeotropic distillation.
-
Reaction Execution: Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap. Continue reflux until no more water is produced.
-
Work-up: After cooling the reaction mixture to room temperature, wash it sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The choice of purification method will depend on the scale of the reaction and the nature of any impurities.
Trustworthiness of the Protocol: This self-validating protocol includes a neutralization step to remove the acid catalyst and a final purification step to ensure the isolation of the target compound with high purity. The progress of the reaction is easily monitored by the removal of the water byproduct.
III. Analytical Characterization Workflow
A robust analytical workflow is essential to confirm the identity and purity of the synthesized Benzyl 2-oxo-4-phenylbutyrate. This typically involves a combination of chromatographic and spectroscopic techniques.
Caption: Analytical workflow for the characterization of Benzyl 2-oxo-4-phenylbutyrate.
Detailed Analytical Methodologies
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the two phenyl groups, the benzylic protons of the ester, and the methylene protons of the butyrate chain. The integration of these signals will confirm the relative number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will provide evidence for all 17 carbon atoms in the molecule, including the distinct signals for the two carbonyl carbons (keto and ester) and the aromatic carbons.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable techniques. The mass spectrum should display a prominent peak corresponding to the molecular ion [M]+ or a protonated [M+H]+ or sodiated [M+Na]+ adduct, confirming the molecular weight of 268.31 g/mol . High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum will show characteristic absorption bands for the functional groups present. Key expected peaks include:
-
~1720-1740 cm⁻¹ for the ester carbonyl (C=O) stretch.
-
~1680-1700 cm⁻¹ for the ketone carbonyl (C=O) stretch.
-
~3000-3100 cm⁻¹ for aromatic C-H stretching.
-
~1600 and ~1450 cm⁻¹ for aromatic C=C stretching.
-
-
-
High-Performance Liquid Chromatography (HPLC):
-
HPLC is the method of choice for determining the purity of the final product. A reversed-phase C18 column with a mobile phase consisting of a gradient of acetonitrile and water (often with a small amount of trifluoroacetic acid or formic acid to improve peak shape) is a standard starting point. The purity is determined by the area percentage of the main peak in the chromatogram.
-
IV. Conclusion and Future Directions
This technical guide has provided a detailed overview of the physicochemical characteristics of Benzyl 2-oxo-4-phenylbutyrate, drawing upon predicted data and comparative analysis with related compounds. The outlined synthetic and analytical protocols offer a robust framework for researchers to prepare and characterize this compound with a high degree of confidence. As a versatile α-ketoester, Benzyl 2-oxo-4-phenylbutyrate holds potential as a key building block in the synthesis of novel compounds for various applications, particularly in drug discovery. Further empirical studies are warranted to validate the predicted properties and to explore the full range of its synthetic utility.
References
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ChemBK. Benzyl 2-Oxo-4-phenylbutyrate. [Link]
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LookChem. Ethyl 2-oxo-4-phenylbutyrate|64920-29-2. [Link]
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PrepChem.com. Synthesis of ethyl 2-oxo-4-phenylbutyrate. [Link]
- Google Patents.
-
PubChem. 2-Oxo-4-phenylbutyric acid | C10H10O3 | CID 69732. [Link]
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BENZYL 2-OXO-4-PHENYLBUTYRATE: A Technical Guide to a Key Synthetic Intermediate
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of α-Ketoesters in Pharmaceutical Synthesis
Benzyl 2-oxo-4-phenylbutyrate, with the CAS number 84688-29-9, is an α-ketoester of significant interest in the field of organic synthesis, particularly in the development of pharmaceuticals. While specific experimental data for the benzyl ester is not extensively available in peer-reviewed literature, its close analogue, ethyl 2-oxo-4-phenylbutyrate, is a well-documented and critical intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors.[1][2] This guide will delve into the technical aspects of this class of molecules, drawing heavily on the established knowledge of the ethyl ester to infer the properties, synthesis, and applications of its benzyl counterpart.
ACE inhibitors are a class of drugs used to treat hypertension and congestive heart failure.[1] The synthesis of several of these drugs, including benazepril and lisinopril, relies on the chiral reduction of 2-oxo-4-phenylbutyrate esters to the corresponding (R)-2-hydroxy-4-phenylbutanoates.[1][2] This key chiral alcohol is then incorporated into the final drug structure.
Physicochemical Properties
The physicochemical properties of Benzyl 2-oxo-4-phenylbutyrate can be predicted based on its structure and comparison with the ethyl ester.
| Property | Value (Predicted for Benzyl Ester) | Value (Documented for Ethyl Ester) |
| CAS Number | 84688-29-9 | 64920-29-2 |
| Molecular Formula | C₁₇H₁₆O₃ | C₁₂H₁₄O₃ |
| Molecular Weight | 268.31 g/mol | 206.24 g/mol |
| Appearance | - | Pale yellow or yellow liquid[3] |
| Boiling Point | - | 132 °C at 2 mmHg |
| Density | - | 1.091 g/cm³[3] |
| Refractive Index | - | n20/D 1.504[3] |
| Solubility | - | Slightly soluble in chloroform and ethyl acetate[3] |
Synthesis of 2-Oxo-4-phenylbutyrate Esters: Established Methodologies
The synthesis of 2-oxo-4-phenylbutyrate esters has been approached through several routes, with the Grignard reaction being a prominent and efficient method. The synthesis of the benzyl ester would be expected to follow a similar pathway to that of the ethyl ester.
Grignard Reaction with Diethyl Oxalate
This widely used method involves the reaction of a phenylethyl magnesium halide with an appropriate oxalate ester. For the synthesis of benzyl 2-oxo-4-phenylbutyrate, dibenzyl oxalate would be the logical starting material.
Conceptual Workflow for Benzyl 2-Oxo-4-phenylbutyrate Synthesis
Caption: Conceptual workflow for the synthesis of Benzyl 2-oxo-4-phenylbutyrate.
Detailed Experimental Protocol (Adapted from Ethyl Ester Synthesis) [1]
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings (1.2 molar equivalents) are placed. A small crystal of iodine is added to initiate the reaction. A solution of 2-phenylethyl bromide (1 molar equivalent) in anhydrous ether is added dropwise to the magnesium turnings with stirring. The reaction is typically initiated with gentle heating and then maintained at reflux until the magnesium is consumed.
-
Acylation Reaction: The Grignard solution is cooled in an ice bath. A solution of dibenzyl oxalate (1 molar equivalent) in anhydrous ether is added dropwise with vigorous stirring, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature.
-
Workup and Purification: The reaction mixture is poured onto a mixture of crushed ice and a saturated solution of ammonium chloride or dilute sulfuric acid. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield the final product.
Analytical Characterization
| Technique | Expected Observations for Benzyl 2-oxo-4-phenylbutyrate | Documented Data for Ethyl 2-oxo-4-phenylbutyrate |
| ¹H NMR | Signals for the phenylethyl group (-CH₂CH₂-), two sets of aromatic protons (one from the phenylethyl moiety and one from the benzyl group), and a singlet for the benzylic protons (-OCH₂Ph). | Signals for the phenylethyl group, aromatic protons, and the characteristic quartet and triplet of the ethyl group.[4] |
| ¹³C NMR | Carbonyl carbons of the ketone and ester, carbons of the two phenyl rings, the benzylic carbon, and the aliphatic carbons of the butyrate chain. | Carbonyl carbons, phenyl carbons, and the carbons of the ethyl group.[4] |
| IR Spectroscopy | Strong absorption bands for the C=O stretching of the ketone and the ester, and characteristic bands for the aromatic rings. | Strong C=O stretching bands.[4] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 268.31 g/mol , along with characteristic fragmentation patterns. | Molecular ion peak at m/z 206, and fragments corresponding to the loss of the ethoxy group and other cleavages.[5] |
Application in Drug Development: A Gateway to Chiral Alcohols
The primary and most significant application of 2-oxo-4-phenylbutyrate esters is in the synthesis of chiral 2-hydroxy-4-phenylbutanoates, which are key building blocks for ACE inhibitors.[2][6]
Biocatalytic Reduction: A Stereoselective Approach
The reduction of the ketone functionality in 2-oxo-4-phenylbutyrate esters is often achieved using biocatalysts, such as yeast or isolated enzymes (carbonyl reductases), to ensure high enantioselectivity for the desired (R)-enantiomer.[2]
Mechanism of ACE Inhibition
ACE inhibitors function by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[7] The chiral hydroxybutanoate moiety in drugs like benazepril plays a crucial role in binding to the active site of the angiotensin-converting enzyme.
Illustrative Pathway to an ACE Inhibitor Precursor
Caption: The pivotal role of Benzyl 2-oxo-4-phenylbutyrate in the synthesis of ACE inhibitor precursors.
Safety and Handling
Specific safety data for benzyl 2-oxo-4-phenylbutyrate is not available. However, based on the data for the ethyl ester, it should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE).[8]
-
Personal Protective Equipment: Safety glasses, chemical-resistant gloves, and a lab coat are recommended.
-
Handling: Avoid contact with skin and eyes. Avoid inhalation of vapors.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.
Conclusion
Benzyl 2-oxo-4-phenylbutyrate is a potentially valuable, yet under-documented, intermediate in organic and medicinal chemistry. By analogy to its well-studied ethyl ester, its primary utility lies in the stereoselective synthesis of chiral building blocks for ACE inhibitors. The synthetic and analytical methodologies outlined in this guide, though largely extrapolated, provide a solid foundation for researchers and drug development professionals to work with this class of compounds. Further research into the specific properties and applications of the benzyl ester is warranted to fully explore its potential in the synthesis of novel therapeutics.
References
- Taicang Puyuan Chemical Co Ltd. (2008). Method for preparing ethyl 2-oxy-4-phenylbutyrate. CN101265188A.
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PubChem. (n.d.). Ethyl alpha-oxobenzenebutanoate. National Center for Biotechnology Information. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzenebutanoic acid, .alpha.-oxo-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]
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PrepChem. (2023). Synthesis of ethyl 2-oxo-4-phenylbutyrate. Retrieved from [Link]
-
Ni, Y., et al. (2024). Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems. Journal of Biotechnology, 403, 15-23. [Link]
-
ResearchGate. (2024). Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems. Retrieved from [Link]
-
LookChem. (n.d.). Ethyl 2-oxo-4-phenylbutyrate|64920-29-2. Retrieved from [Link]
- Taicang Puyuan Pharmaceutical Raw Material Co Ltd. (2010). Method for preparing ethyl 2-oxo-4-phenylbutyrate. CN101928219A.
-
Pharmaffiliates. (n.d.). Ethyl 2-oxo-4-phenylbutyrate. Retrieved from [Link]
- Asahi Glass Co Ltd. (1994). Method for producing 2-oxo-4-phenylbutyric acid. JPH0661270B2.
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SciSpace. (n.d.). Biocatalytic Synthesis of Angiotensin–converting Enzyme (ACE) Inhibitor Drug Precursors Using Membrane Bioreactor. Retrieved from [Link]
- Bristol-Myers Squibb Company. (2007). C-Aryl glucoside SGLT2 inhibitors and method. US Patent 7,202,223.
-
PubChem. (n.d.). Ethyl alpha-oxobenzenebutanoate - Safety and Hazards. National Center for Biotechnology Information. Retrieved from [Link]
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Kumar, R., et al. (2010). Modern Development in ACE inhibitors. Der Pharmacia Lettre, 2(3), 388-419. [Link]
-
Li, Y., et al. (2023). Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective. Frontiers in Pharmacology, 14, 1185822. [Link]
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- 1. CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate - Google Patents [patents.google.com]
- 2. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
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Spectroscopic data (NMR, IR, MS) of BENZYL 2-OXO-4-PHENYLBUTYRATE
An In-depth Technical Guide to the Spectroscopic Characterization of Benzyl 2-Oxo-4-phenylbutyrate
This document provides a comprehensive, predictive analysis of the spectroscopic data for Benzyl 2-Oxo-4-phenylbutyrate. While direct experimental spectra for this specific benzyl ester are not widely available in public repositories, this guide leverages foundational spectroscopic principles and comparative data from its close structural analog, Ethyl 2-oxo-4-phenylbutyrate, to provide a robust predictive framework for its characterization. This approach is designed for researchers, scientists, and drug development professionals who require a deep understanding of how to acquire and interpret the necessary data for structural verification and quality control.
Introduction: The Importance of Structural Elucidation
Benzyl 2-oxo-4-phenylbutyrate is an α-ketoester, a class of compounds that serves as crucial intermediates in the synthesis of various pharmaceuticals.[1] Notably, the ethyl analog is a key precursor for angiotensin-converting enzyme (ACE) inhibitors like benazepril and lisinopril.[2][3] Given its potential role in drug development, the unambiguous confirmation of its molecular structure is paramount. Multi-technique spectroscopic analysis, employing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides the necessary orthogonal data points for complete and confident characterization. This guide explains the theoretical basis for the expected spectral features of the target molecule, outlines field-proven experimental protocols, and provides a framework for interpreting the resulting data.
Molecular Structure and Functional Group Analysis
To predict the spectroscopic output, we must first deconstruct the molecule into its constituent functional groups, each of which will provide a characteristic signal.
Benzyl 2-Oxo-4-phenylbutyrate:
-
Molecular Formula: C₁₈H₁₈O₃
-
Molecular Weight: 282.34 g/mol
Key Structural Features:
-
Benzyl Ester Group: Comprises a phenyl ring attached to a methylene (-CH₂-) bridge, which is in turn linked to the ester oxygen. This group will produce unique signals in both ¹H and ¹³C NMR.
-
α-Keto Group: A ketone carbonyl (C=O) is positioned adjacent (alpha) to the ester carbonyl. This electronic arrangement influences the chemical shifts of nearby nuclei and produces a distinct IR absorption.
-
Phenylethyl Moiety: A phenyl ring separated from the keto-ester core by an ethylene (-CH₂CH₂-) linker.
These features distinguish it from the commonly referenced ethyl ester, primarily through the substitution of the ethyl group with a benzyl group.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.
Expert Insights: Predicted ¹H NMR Spectrum
The proton NMR spectrum provides information on the number of chemically distinct protons, their electronic environment (chemical shift), their neighboring protons (splitting pattern), and their relative numbers (integration).[4] The predictions below are for a spectrum recorded in CDCl₃.
-
Key Predictive Differences from Ethyl Ester: The characteristic quartet (~4.2 ppm) and triplet (~1.2 ppm) of the ethyl group in Ethyl 2-oxo-4-phenylbutyrate will be absent. They are replaced by a sharp singlet for the benzylic protons and a new set of aromatic signals corresponding to the benzyl group's phenyl ring.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Causality |
| ~7.40 - 7.20 | Multiplet | 10H | Ar-H | Protons from both the benzyl and phenylethyl phenyl rings will overlap in this region. The complex multiplet arises from the various electronic environments and coupling between adjacent aromatic protons. |
| ~5.25 | Singlet | 2H | Ph-CH₂ -O | These benzylic protons are adjacent to an oxygen atom, shifting them significantly downfield. With no adjacent protons, the signal is a sharp singlet. This is a key reporter signal for the benzyl ester. |
| ~3.20 | Triplet | 2H | Ph-CH₂-CH₂ -CO | These methylene protons are adjacent to a carbonyl group, which deshields them. They are split into a triplet by the two neighboring protons on the adjacent methylene group. |
| ~2.95 | Triplet | 2H | Ph-CH₂ -CH₂-CO | These benzylic protons are adjacent to another methylene group, resulting in a triplet. They are slightly upfield compared to their neighbors due to being further from the electron-withdrawing keto-ester group. |
Expert Insights: Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.[5]
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale & Causality |
| ~195.0 | C=O (Ketone) | Ketone carbonyls are highly deshielded and typically appear far downfield in the spectrum.[5] |
| ~162.0 | C=O (Ester) | Ester carbonyls are also significantly deshielded but generally appear slightly upfield from ketone carbonyls.[6] |
| ~140.0 | Ar-C (Quaternary) | The quaternary carbon of the phenylethyl group, attached to the ethylene chain. |
| ~135.0 | Ar-C (Quaternary) | The quaternary carbon of the benzyl group, attached to the benzylic CH₂. |
| ~129.0 - 126.0 | Ar-C H | Aromatic CH carbons from both phenyl rings will appear in this characteristic region. Multiple peaks are expected due to the different carbon environments. |
| ~67.0 | Ph-C H₂-O | The benzylic carbon is attached to an electronegative oxygen, shifting it downfield into the C-O region.[5] |
| ~40.0 | Ph-CH₂-C H₂-CO | The methylene carbon adjacent to the ketone carbonyl group. |
| ~29.0 | Ph-C H₂-CH₂-CO | The benzylic carbon of the phenylethyl group. |
Experimental Protocol: NMR Spectrum Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified Benzyl 2-Oxo-4-phenylbutyrate sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
Apparatus: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard probe.
-
¹H NMR Acquisition:
-
Tune and shim the probe to optimize magnetic field homogeneity.
-
Acquire a standard one-pulse proton spectrum.
-
Set a spectral width of approximately 12 ppm, centered around 6 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Co-add 8-16 scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to ensure all signals appear as singlets.
-
Set a spectral width of approximately 220 ppm.
-
Use a longer relaxation delay (e.g., 2-5 seconds) to allow for the slower relaxation of quaternary carbons.
-
Co-add a larger number of scans (e.g., 1024 or more) to compensate for the low natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to generate the final spectrum. Calibrate the chemical shift scale to the residual solvent peak (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C).
Visualization: NMR Analysis Workflow
Caption: Workflow for NMR spectroscopic analysis.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of their bonds.
Expert Insights: Predicted IR Spectrum
The IR spectrum is dominated by the strong absorptions of the two carbonyl groups.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Causality |
| ~3100 - 3000 | C-H Stretch | Aromatic | Characteristic stretching vibrations for sp² C-H bonds in the phenyl rings. |
| ~3000 - 2850 | C-H Stretch | Aliphatic | Stretching vibrations for the sp³ C-H bonds in the methylene (-CH₂-) groups. |
| ~1745 | C=O Stretch | Ester | The ester carbonyl is expected at a higher frequency. This is a primary, high-intensity diagnostic peak.[6] |
| ~1720 | C=O Stretch | Ketone | The α-keto carbonyl stretch. Its proximity to the ester group can slightly alter its position. This will be another strong, sharp absorption.[7] |
| ~1600, ~1495, ~1450 | C=C Stretch | Aromatic Ring | Skeletal vibrations of the phenyl rings. |
| ~1250 - 1100 | C-O Stretch | Ester | The C-O single bond stretch of the ester group. This region often contains multiple bands.[6] |
| ~750, ~700 | C-H Bend | Aromatic | Out-of-plane bending ("oop") vibrations indicating monosubstituted phenyl rings. |
Experimental Protocol: ATR-IR Spectrum Acquisition
Attenuated Total Reflectance (ATR) is a modern, rapid method for obtaining IR spectra of liquid or solid samples.
-
Apparatus: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).
-
Background Scan: Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum of the empty crystal. This is crucial to subtract the absorbance of air (CO₂, H₂O) from the final spectrum.
-
Sample Application: Place a single drop of the neat liquid Benzyl 2-Oxo-4-phenylbutyrate directly onto the center of the ATR crystal.
-
Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-600 cm⁻¹.
-
Data Processing: The spectrometer software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
Visualization: IR Analysis Workflow
Caption: Workflow for ATR-IR spectroscopic analysis.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers valuable information about its substructures.
Expert Insights: Predicted Fragmentation Pattern (Electron Ionization)
In Electron Ionization (EI) MS, the molecule is ionized to form a molecular ion (M⁺˙), which then fragments in predictable ways.[8]
-
Molecular Ion (M⁺˙): The primary peak corresponding to the intact molecule is predicted at m/z = 282 . This peak confirms the molecular weight.
-
Key Fragmentation Pathways:
-
Benzylic Cleavage: The most favorable fragmentation is often the cleavage of the bond beta to a phenyl ring to form the highly stable tropylium cation.
-
Alpha Cleavage: Cleavage of bonds adjacent to the carbonyl groups is a common pathway for ketones and esters.[9]
-
| Predicted m/z | Fragment Ion Structure | Rationale & Causality |
| 282 | [C₁₈H₁₈O₃]⁺˙ | Molecular Ion (M⁺˙) . The parent ion. |
| 191 | [M - C₇H₇]⁺ | Loss of a benzyl radical (•CH₂Ph) from the ester. This results from cleavage of the O-CH₂ bond. |
| 91 | [C₇H₇]⁺ | Tropylium Cation . A very common and stable fragment from any molecule containing a benzyl group. Often the base peak in the spectrum. This is a primary diagnostic ion. |
| 105 | [C₆H₅CH₂CH₂]⁺ | Phenylpropyl cation. Formed by cleavage between the ketone carbonyl and the adjacent CH₂ group. |
| 77 | [C₆H₅]⁺ | Phenyl cation, arising from fragmentation of the larger aromatic-containing fragments. |
Experimental Protocol: GC-MS Acquisition
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile, thermally stable compounds like Benzyl 2-Oxo-4-phenylbutyrate.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Apparatus: A GC system coupled to a mass spectrometer with an EI source and a quadrupole or ion trap mass analyzer.
-
Gas Chromatography:
-
Inject 1 µL of the sample solution into the GC inlet.
-
Use a standard non-polar capillary column (e.g., DB-5ms).
-
Employ a temperature program, for example: hold at 100°C for 1 min, then ramp at 15°C/min to 280°C and hold for 5 min. Helium is typically used as the carrier gas.
-
-
Mass Spectrometry:
-
The EI source energy is typically set to 70 eV.
-
Scan a mass range from m/z 40 to 400.
-
The mass spectrum is recorded continuously as the compound elutes from the GC column.
-
-
Data Analysis: Extract the mass spectrum from the apex of the chromatographic peak. Analyze the molecular ion and the fragmentation pattern to confirm the structure.
Visualization: MS Fragmentation & Analysis Workflow
Caption: Predicted EI-MS fragmentation and analysis workflow.
Conclusion
The structural verification of Benzyl 2-Oxo-4-phenylbutyrate relies on a synergistic interpretation of NMR, IR, and MS data. This guide provides a predictive blueprint for what a researcher should expect to observe. The key diagnostic signals include: the benzylic proton singlet around 5.25 ppm in ¹H NMR; the two distinct carbonyl stretches in the IR spectrum (~1745 and ~1720 cm⁻¹); and a mass spectrum showing a molecular ion at m/z 282 and a characteristic base peak at m/z 91. By following the outlined protocols and understanding the chemical principles behind the predicted data, scientists can confidently confirm the identity and purity of this important synthetic intermediate.
References
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-
LookChem. (n.d.). Ethyl 2-oxo-4-phenylbutyrate|64920-29-2. Available at: [Link]
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MDPI. (2021). (E)-2-(2-Oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates. Molecules, 26(15), 4487. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 562087, Ethyl alpha-oxobenzenebutanoate. PubChem. Available at: [Link]
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PrepChem.com. (n.d.). Synthesis of ethyl 2-oxo-4-phenylbutyrate. Available at: [Link]
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University of Regensburg. (n.d.). Spectroscopy Tutorial: Esters. Available at: [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Available at: [Link]
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Chemguide. (n.d.). interpreting C-13 NMR spectra. Available at: [Link]
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Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Available at: [Link]
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Methodological & Application
BENZYL 2-OXO-4-PHENYLBUTYRATE: A Pivotal Intermediate in the Synthesis of Angiotensin-Converting Enzyme (ACE) Inhibitors
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Angiotensin-Converting Enzyme (ACE) inhibitors are a cornerstone in the management of hypertension and congestive heart failure. The synthesis of many prominent drugs in this class, including Enalapril, Lisinopril, and Benazepril, relies on a common structural motif derived from a key chiral intermediate. Benzyl 2-oxo-4-phenylbutyrate and its ethyl ester analogue serve as critical precursors for constructing the N-(1-carboxy-3-phenylpropyl) side chain that is essential for potent ACE inhibition. This document provides an in-depth guide for researchers and drug development professionals on the synthesis of this α-ketoester intermediate, its application in the diastereoselective synthesis of ACE inhibitors, and the analytical protocols required for quality control. By explaining the causality behind the synthetic strategies, including both classical chemical routes and modern biocatalytic approaches, this guide serves as a practical resource for the development of robust and efficient manufacturing processes.
Introduction: The Role of ACE Inhibitors and Key Synthetic Intermediates
Mechanism of Action of ACE Inhibitors
The Renin-Angiotensin-Aldosterone System (RAAS) is a critical regulator of blood pressure. Angiotensin-Converting Enzyme (ACE), a zinc-dependent peptidase, plays a central role in this system by converting the inactive decapeptide angiotensin I into the potent vasoconstrictor angiotensin II.[1][2][3] Angiotensin II constricts blood vessels, increasing blood pressure, and stimulates the secretion of aldosterone, which promotes sodium and water retention.[4] ACE also inactivates bradykinin, a potent vasodilator.[2][5]
ACE inhibitors exert their therapeutic effect by blocking this enzyme.[6] This inhibition leads to two primary outcomes:
-
Decreased Angiotensin II formation: This results in vasodilation (widening of blood vessels), reducing peripheral resistance and lowering blood pressure.[2]
-
Increased Bradykinin levels: Preventing the breakdown of bradykinin further contributes to vasodilation.[5]
This dual action makes ACE inhibitors highly effective first-line treatments for hypertension and heart failure.[1][7][8]
The Strategic Importance of the 2-Oxo-4-phenylbutyrate Scaffold
A significant number of "pril" drugs, such as Enalapril, Lisinopril, and Benazepril, share a common pharmacophore: an N-(1-(S)-carboxy-3-phenylpropyl)amino group.[9] The synthesis of this crucial side chain is efficiently achieved starting from an α-ketoester, typically ethyl or benzyl 2-oxo-4-phenylbutyrate.[10][11] This molecule provides the core carbon backbone and a reactive keto group that allows for the introduction of the necessary amine functionality via reductive amination, a key step that establishes one of the critical stereocenters of the final drug molecule.[12][13] The efficiency and stereoselectivity of this reaction are paramount to the economic viability and clinical safety of the final Active Pharmaceutical Ingredient (API).
Physicochemical Properties of Ethyl 2-Oxo-4-phenylbutanoate
While this note focuses on the benzyl ester, the ethyl ester (also known as OPBE) is more commonly cited in literature and its properties are well-documented. The principles of its synthesis and reactivity are directly analogous to the benzyl variant.
| Property | Value | Reference |
| Synonyms | Ethyl 3-benzylpyruvate; Ethyl 4-phenyl-2-oxobutanoate | [14] |
| Molecular Formula | C₁₂H₁₄O₃ | [14] |
| Molecular Weight | 206.24 g/mol | [14] |
| Appearance | Pale yellow or yellow liquid | [14] |
| Boiling Point | 309 °C at 760 mmHg | [14] |
| Density | 1.091 g/cm³ | [14] |
| Refractive Index | n20/D 1.504 | [14] |
| Storage | Sealed in dry, Room Temperature | [14] |
Synthesis of Ethyl 2-Oxo-4-phenylbutanoate: A Protocol
Principle: Grignard Reaction Pathway
One of the most direct and scalable methods for synthesizing the title ketoester involves the acylation of a Grignard reagent with an oxalate ester.[10] This approach is favored for its high efficiency and use of readily available starting materials.
-
Step 1: Grignard Reagent Formation: 2-Phenylethyl bromide is reacted with magnesium metal in an ether solvent (such as a mixture of tetrahydrofuran (THF) and methyl tert-butyl ether (MTBE)) to form phenethylmagnesium bromide. The use of an initiator, like a small crystal of iodine, is crucial to activate the magnesium surface and begin the reaction.
-
Step 2: Acylation: The prepared Grignard reagent is then added slowly to a cooled solution of diethyl oxalate. The nucleophilic Grignard reagent attacks one of the electrophilic carbonyl carbons of the oxalate, leading to the formation of the desired α-ketoester after an acidic workup. Maintaining a low temperature (e.g., -10 to -5 °C) is critical to prevent the Grignard reagent from reacting with the newly formed ketone, which would lead to undesired tertiary alcohol byproducts.[10]
Diagram: Grignard Synthesis of Ethyl 2-Oxo-4-phenylbutanoate
Caption: Grignard pathway for ketoester synthesis.
Detailed Protocol 1: Synthesis via Grignard Reaction
This protocol is adapted from methodologies described in patent literature and should be performed by trained chemists with appropriate safety precautions.[10]
Materials:
-
Magnesium turnings (7.2 g, 0.3 mol)
-
Iodine (a few crystals)
-
Tetrahydrofuran (THF), anhydrous (10 g)
-
2-Phenylethyl bromide (56.1 g, 0.3 mol)
-
Methyl tert-butyl ether (MTBE), anhydrous (126 g)
-
Diethyl oxalate (52.6 g, 0.36 mol)
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (three-neck flask, dropping funnel, condenser)
Procedure:
-
Grignard Reagent Preparation: a. Assemble a dry 500 mL three-neck flask equipped with a condenser, a dropping funnel, a thermometer, and a nitrogen inlet. b. Add magnesium turnings (7.2 g) and THF (10 g) to the flask. Add a few crystals of iodine to initiate the reaction. c. Add approximately 1 mL of 2-phenylethyl bromide. Stir at room temperature until the brown color of the iodine disappears, indicating reaction initiation. d. Prepare a solution of the remaining 2-phenylethyl bromide (55 g) in MTBE (126 g) and add it to the dropping funnel. e. Add the bromide solution dropwise to the flask, maintaining the internal temperature between 50-60 °C. The rate of addition should be controlled to sustain a gentle reflux. f. After the addition is complete, maintain the mixture at 55-60 °C for 2 hours to ensure complete reaction. Cool the resulting Grignard solution to room temperature.
-
Acylation Reaction: a. In a separate dry 500 mL flask under a nitrogen atmosphere, add diethyl oxalate (52.6 g) and 20 g of an appropriate ether solvent (e.g., MTBE or diethyl ether). b. Cool this solution to between -10 °C and -5 °C using an ice-salt or dry ice-acetone bath. c. Slowly add the prepared Grignard solution from Step 1 via a dropping funnel, ensuring the internal temperature does not rise above -5 °C. d. Once the addition is complete, stir the reaction mixture at this temperature for an additional 30-60 minutes.
-
Work-up and Purification: a. Quench the reaction by slowly pouring the mixture into a beaker containing ice and a dilute acid (e.g., 1 M HCl or saturated ammonium chloride solution). b. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or MTBE). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. d. Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude oil can be purified by vacuum distillation to yield pure ethyl 2-oxo-4-phenylbutanoate.
Application Protocol: Synthesis of Enalapril via Reductive Amination
Core Principle: Diastereoselective Reductive Amination
The conversion of the ketoester to an ACE inhibitor is achieved through reductive amination. In the synthesis of Enalapril, ethyl 2-oxo-4-phenylbutanoate is condensed with the dipeptide L-alanyl-L-proline.[11][15] This reaction first forms a transient imine (Schiff base) intermediate, which is then reduced in situ to form the secondary amine of the final product.[13]
The choice of reducing agent and reaction conditions is critical for controlling the stereochemistry. The goal is to produce the desired (S,S,S)-diastereomer, which is the active form of Enalapril.[16] Catalytic hydrogenation using hydrogen gas over catalysts like Raney-Nickel (Ra-Ni) or Palladium on Carbon (Pd/C) is a common industrial method.[12] The catalyst surface and solvent can influence the facial selectivity of the hydride attack on the imine, thereby favoring the formation of one diastereomer over the other.
Diagram: Synthesis of Enalapril
Caption: Key steps in the synthesis of Enalapril Maleate.
Detailed Protocol 2: Synthesis of Enalapril Maleate
This protocol is a representative example based on established literature and should be performed in a facility equipped for catalytic hydrogenation.[12][15][17]
Materials:
-
Ethyl 2-oxo-4-phenylbutanoate (13.8 g, 67 mmol)
-
L-Alanyl-L-proline (prepared separately)
-
Methanol (400 mL)
-
Raney-Nickel (Ra-Ni), slurry in water (approx. 25 g)
-
Molecular sieves (Type 3A, 50 g)
-
Hydrogen gas supply
-
Pressurized hydrogenation reactor (e.g., Parr hydrogenator)
-
Maleic acid
Procedure:
-
Reductive Amination: a. To a 1 L hydrogenation reactor, add a solution of L-alanyl-L-proline in methanol. b. Add molecular sieves (50 g) to adsorb water, which can interfere with the reaction. c. Add ethyl 2-oxo-4-phenylbutanoate (13.8 g). d. Carefully add the Raney-Nickel catalyst (approx. 25 g). Caution: Raney-Nickel is pyrophoric and must be handled under a solvent and away from air. e. Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 4 kg/cm ²). f. Stir the mixture at room temperature (25-30 °C) for 16-24 hours. Monitor the reaction progress by TLC or HPLC to confirm the consumption of the starting materials.
-
Work-up and Isolation: a. Depressurize the reactor and purge with nitrogen. b. Carefully filter the reaction mixture through a pad of Celite under a nitrogen atmosphere to remove the Raney-Nickel catalyst. Wash the catalyst pad with methanol. c. Combine the filtrates and concentrate under reduced pressure to obtain the crude Enalapril base as an oil.
-
Salt Formation: a. Dissolve the crude Enalapril base in a suitable solvent like ethanol or ethyl acetate. b. Add a solution of maleic acid in the same solvent. c. Stir the mixture. The Enalapril maleate salt will precipitate. d. Cool the mixture to maximize precipitation, then collect the solid by filtration. e. Wash the solid with cold solvent and dry under vacuum to yield Enalapril Maleate. The product can be further purified by recrystallization.
Advanced Synthetic Strategies and Chirality Control
Biocatalytic Asymmetric Reduction: A Greener Approach
A significant advancement in the synthesis of ACE inhibitor intermediates is the use of biocatalysis. Instead of reductive amination of the ketoester, an alternative strategy involves the highly selective asymmetric reduction of the ketone to a chiral alcohol.[18] Specifically, ethyl 2-oxo-4-phenylbutanoate (OPBE) can be converted to (R)-2-hydroxy-4-phenylbutyrate ethyl ester ((R)-HPBE) with near-perfect enantioselectivity (>99% ee) using enzymes like carbonyl reductase (CpCR).[18][19]
This enzymatic approach offers several advantages:
-
High Selectivity: Enzymes operate with exquisite chemo-, regio-, and stereoselectivity, minimizing byproducts.
-
Mild Conditions: Reactions are typically run at or near room temperature and atmospheric pressure in aqueous media.
-
Environmental Benefits: Reduces the need for heavy metal catalysts and harsh reagents.
The resulting chiral alcohol, (R)-HPBE, is a versatile intermediate that can be converted to the final ACE inhibitor through subsequent chemical steps.[19][20]
Diagram: Biocatalytic Workflow
Caption: Biocatalytic reduction for chiral alcohol synthesis.
The Imperative of Stereochemical Purity
ACE inhibitors are chiral molecules, and their biological activity is highly dependent on their stereochemistry. The (S,S,S)-isomer of Enalapril, for instance, is significantly more potent than other diastereomers. Therefore, controlling stereochemistry during synthesis is not merely a matter of efficiency but a critical requirement for safety and efficacy. Processes that yield high diastereomeric ratios, like optimized reductive aminations or biocatalytic routes, are essential for producing high-quality APIs and minimizing the need for difficult and costly purification steps like chiral resolution.[21][22][23]
Analytical Characterization and Quality Control
Methodologies
A robust analytical package is required to ensure the identity, purity, and quality of both the ketoester intermediate and the final API.[24]
-
High-Performance Liquid Chromatography (HPLC): The primary technique for assessing purity and quantifying impurities. A reverse-phase C18 column with a UV detector is typically used.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for analyzing volatile intermediates like the ketoester and for identifying byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the synthesized compounds.
-
Infrared (IR) Spectroscopy: Used to identify key functional groups (e.g., C=O of the ketone and ester, N-H of the amine).
Table: Summary of Expected Analytical Data
| Compound | Technique | Expected Key Signals / Parameters |
| Ethyl 2-Oxo-4-phenylbutanoate | ¹H NMR | Signals for ethyl ester (triplet ~1.3 ppm, quartet ~4.3 ppm), phenyl group (~7.2-7.4 ppm), and two methylene groups (~2.9 and 3.2 ppm). |
| ¹³C NMR | Carbonyl signals for ketone (~195 ppm) and ester (~160 ppm). | |
| IR (cm⁻¹) | Strong C=O stretching bands around 1720-1750 cm⁻¹. | |
| Enalapril Maleate | HPLC | Purity ≥ 99.5%, specific retention time on a validated method. |
| ¹H NMR | Complex spectrum showing signals for all components: ethyl ester, phenyl group, proline ring, alanine methyl group, and maleate olefinic protons (~6.3 ppm). | |
| Mass Spec (ESI+) | Expected [M+H]⁺ ion for the Enalapril free base at m/z 377.2. |
Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This is a general protocol and must be fully validated for specific applications.[24]
Instrumentation: HPLC system with UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of phosphate buffer (pH ~2.7) and methanol or acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 20 µL.
-
Procedure:
-
Prepare standard solutions of the analyte at known concentrations in the mobile phase.
-
Prepare the sample solution by accurately weighing and dissolving the material in the mobile phase.
-
Inject the standard and sample solutions.
-
Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.
-
Conclusion
Benzyl 2-oxo-4-phenylbutyrate and its ethyl analogue are indispensable intermediates in pharmaceutical synthesis. Their strategic position allows for the efficient construction of the complex side chains that define an entire class of life-saving ACE inhibitor drugs. A thorough understanding of the synthetic routes, particularly the critical diastereoselective reductive amination step, is fundamental for process development. Furthermore, the adoption of modern techniques like biocatalysis offers a pathway to more sustainable and selective manufacturing. The protocols and data presented herein provide a solid foundation for researchers and scientists working to develop and optimize the synthesis of these vital medicines.
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Synthesis of a Highly Active Angiotensin Converting Enzyme Inhibitor: 2-[N-[(S)-1-ethoxycarbonyl-3-phenylpropyl]-L-alanyl]-(1S,3S,5S)-2- Azabicyclo[3.3.0]octane-3-carboxylic Acid (Hoe 498) - PubMed. [Link]
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Application Notes & Protocols for the Quantitative Analysis of Benzyl 2-Oxo-4-Phenylbutyrate
Abstract
This comprehensive guide provides detailed analytical methodologies for the accurate quantification of Benzyl 2-Oxo-4-Phenylbutyrate, a significant intermediate in pharmaceutical synthesis. Recognizing the unique chemical properties of this α-ketoester, we present two robust, validated analytical techniques: a primary assay using Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) for routine quality control, and a confirmatory method using Gas Chromatography-Mass Spectrometry (GC-MS) for enhanced specificity and impurity identification. This document delves into the scientific rationale behind method development choices, offers step-by-step experimental protocols, and outlines a complete validation strategy in accordance with international guidelines. The protocols are designed to be self-validating, ensuring trustworthiness and reproducibility for researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for Benzyl 2-Oxo-4-Phenylbutyrate
Benzyl 2-oxo-4-phenylbutyrate is a crucial precursor molecule, particularly in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, a class of drugs widely used to manage hypertension and heart failure.[1][2] The purity and concentration of this intermediate directly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods are paramount for:
-
Quality Control (QC): Ensuring the identity, purity, and strength of starting materials and intermediates.
-
Reaction Monitoring: Tracking the progress of synthesis and optimizing reaction conditions.
-
Stability Studies: Assessing the degradation profile of the intermediate under various storage conditions.
This guide addresses the specific analytical challenges posed by Benzyl 2-Oxo-4-Phenylbutyrate, including its moderate polarity and, most critically, its thermal lability, which can complicate certain analytical approaches.
Recommended Analytical Strategy: A Dual-Method Approach
A two-pronged strategy is recommended for the comprehensive analysis of Benzyl 2-Oxo-4-Phenylbutyrate.
-
RP-HPLC-UV: The primary workhorse method for routine quantification. It is non-destructive, highly reproducible, and ideal for QC environments.
-
GC-MS with Derivatization: A powerful confirmatory method. While the analyte's inherent thermal instability is a challenge, a specific derivatization protocol overcomes this limitation.[3][4] The mass spectrometric detection provides unparalleled specificity and is invaluable for impurity profiling and structural elucidation.
Method 1: Quantitative Analysis by RP-HPLC-UV
Principle and Methodological Rationale
Reversed-phase HPLC separates compounds based on their hydrophobic interactions with a non-polar stationary phase. A polar mobile phase is used to elute the analytes, with more non-polar compounds being retained longer on the column.
-
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilane) column is selected as the gold standard for its versatility and strong hydrophobic retention of aromatic compounds like Benzyl 2-Oxo-4-Phenylbutyrate. The benzyl and phenyl groups provide sufficient non-polar character for effective retention and separation from more polar starting materials or byproducts.
-
Mobile Phase: A gradient elution of acetonitrile and water is employed. Acetonitrile is chosen over methanol as it typically provides lower backpressure and better peak resolution for aromatic compounds. A small amount of acid (e.g., 0.1% formic acid) is added to both phases to control the pH, which ensures that any ionizable impurities have a consistent charge state, leading to sharp, reproducible peaks.
-
Detection: The presence of two aromatic rings and conjugated carbonyl groups in the molecule results in strong UV absorbance. A Diode Array Detector (DAD) is recommended to first perform a spectral scan to identify the wavelength of maximum absorbance (λmax), which provides the highest sensitivity. For this chromophore system, a wavelength between 220-260 nm is expected to be optimal.
-
Experimental Protocol: RP-HPLC-UV
Materials and Reagents:
-
Benzyl 2-Oxo-4-Phenylbutyrate reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic Acid (LC-MS grade)
-
Methanol (HPLC grade, for sample dissolution)
-
Class A volumetric flasks and pipettes
-
0.45 µm syringe filters
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Degas both mobile phases using sonication or vacuum filtration.
-
-
Standard Solution Preparation (Example Concentration: 1 mg/mL):
-
Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to the mark with Methanol. This is the stock solution.
-
Prepare a series of calibration standards (e.g., 5, 25, 50, 100, 250 µg/mL) by serially diluting the stock solution with the initial mobile phase composition (e.g., 50:50 A:B).
-
-
Sample Preparation:
-
Accurately weigh a quantity of the test sample expected to contain about 25 mg of the analyte into a 25 mL volumetric flask.
-
Dissolve and dilute to the mark with Methanol.
-
Further dilute an aliquot with the initial mobile phase composition to fall within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions: | Parameter | Recommended Setting | | :--- | :--- | | Column | C18, 4.6 x 150 mm, 5 µm | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Injection Volume | 10 µL | | Detection Wavelength | Determine λmax (e.g., 254 nm) | | Gradient Program | Time (min) | %A (Water/FA) | %B (ACN/FA) | | | 0.0 | 50 | 50 | | | 10.0 | 5 | 95 | | | 12.0 | 5 | 95 | | | 12.1 | 50 | 50 | | | 15.0 | 50 | 50 |
-
Analysis Sequence:
-
Inject a blank (diluent) to ensure no system contamination.
-
Inject the calibration standards in increasing order of concentration.
-
Inject the prepared samples.
-
Periodically inject a check standard to monitor system suitability.
-
Data Analysis and Quantification
-
Integrate the peak area of Benzyl 2-Oxo-4-Phenylbutyrate in each chromatogram.
-
Generate a linear regression calibration curve by plotting peak area versus concentration for the standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
-
Calculate the final purity or concentration based on the initial sample weight and dilution factors.
HPLC Workflow Diagram
Caption: Workflow for HPLC-UV analysis of Benzyl 2-Oxo-4-Phenylbutyrate.
Method 2: Confirmatory Analysis by GC-MS with Derivatization
Principle and Methodological Rationale
Gas chromatography separates volatile compounds in the gas phase. Mass spectrometry then fragments the eluted compounds and separates the fragments by their mass-to-charge ratio, providing a unique "fingerprint" for identification.
-
Causality Behind Experimental Choices:
-
The Critical Need for Derivatization: Benzyl 2-Oxo-4-Phenylbutyrate, like many β-keto esters, is thermally labile. When subjected to the high temperatures of a standard GC injection port, it can readily decompose, primarily to phenylacetone (P2P).[3][4] This degradation leads to inaccurate quantification and potential misidentification. Furthermore, the compound exists in equilibrium between its keto and enol forms, which can result in poor peak shape (e.g., tailing or split peaks) on the chromatographic column.[5]
-
The Solution: Oximation: To circumvent these issues, a derivatization step is essential. Reacting the analyte with an oximation reagent, such as Methoxyamine Hydrochloride (MeOx), converts the ketone group into a stable methoxime derivative.[4] This derivative is more thermally stable, preventing degradation in the injector, and it "locks" the molecule into a single form, eliminating keto-enol tautomerism and ensuring sharp, symmetrical peaks for reliable analysis.
-
Column and MS Detection: A low-bleed, mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) provides excellent resolving power for a wide range of derivatized compounds. For quantification, Selected Ion Monitoring (SIM) mode is superior to full-scan mode. By monitoring only a few characteristic ions of the derivatized analyte, SIM mode significantly increases sensitivity and reduces interference from matrix components.
-
Experimental Protocol: GC-MS with Derivatization
Materials and Reagents:
-
All reagents from the HPLC section.
-
Methoxyamine hydrochloride (MeOx) solution (20 mg/mL in pyridine).
-
Dichloromethane or Ethyl Acetate (GC grade).
-
Anhydrous Sodium Sulfate.
-
2 mL glass GC autosampler vials with caps and inserts.
Instrumentation:
-
GC-MS system with an autosampler.
-
A mid-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm x 0.25 µm).
Procedure:
-
Standard and Sample Preparation (in solvent):
-
Prepare stock solutions of the reference standard and test samples in Dichloromethane or Ethyl Acetate as described in the HPLC section.
-
-
Derivatization Protocol:
-
Transfer a 100 µL aliquot of each standard and sample solution into a clean 2 mL GC vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Add 50 µL of the Methoxyamine hydrochloride (MeOx) solution to each dry residue.
-
Cap the vials tightly and heat at 60 °C for 60 minutes to complete the oximation reaction.
-
Cool the vials to room temperature. The sample is now ready for injection.
-
-
GC-MS Conditions:
Parameter Recommended Setting Inlet Temperature 250 °C Injection Mode Split (e.g., 20:1) or Splitless Injection Volume 1 µL Carrier Gas Helium, constant flow (e.g., 1.2 mL/min) Oven Program Initial: 100 °C, hold 2 min Ramp: 15 °C/min to 280 °C Hold: 5 min at 280 °C MS Transfer Line Temp 280 °C Ion Source Temp 230 °C Ionization Mode Electron Ionization (EI) at 70 eV Acquisition Mode Full Scan (m/z 50-500) for identification; SIM for quantification | SIM Ions | To be determined from the mass spectrum of the derivatized standard. Select the molecular ion and 2-3 abundant, high m/z fragment ions. |
-
Analysis Sequence & Data Processing:
-
The analysis sequence is similar to HPLC.
-
For quantification, construct the calibration curve using the summed area of the selected SIM ions versus concentration.
-
GC-MS Workflow Diagram
Caption: Workflow for GC-MS analysis including the critical derivatization step.
Analytical Method Validation
To ensure that the analytical methods are suitable for their intended purpose, a full validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7] This process provides documented evidence that the method is reliable, accurate, and reproducible.[8]
Validation Parameters and Protocols
| Parameter | Purpose | Protocol |
| Specificity / Selectivity | To demonstrate that the analytical signal is unequivocally from the analyte, free from interference by diluents, impurities, or degradation products. | Analyze a blank, the reference standard, a sample spiked with known impurities, and a force-degraded sample. The analyte peak should be well-resolved from all other peaks (Resolution > 2.0) and demonstrate peak purity (for HPLC-DAD). |
| Linearity | To verify a direct proportional relationship between analyte concentration and the method's response. | Prepare and analyze at least five concentrations spanning the expected working range (e.g., 50-150% of the target concentration). Plot the response vs. concentration and perform linear regression. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | The range is established by confirming that linearity, accuracy, and precision are acceptable within the desired concentration limits. |
| Accuracy | To measure the closeness of the test results to the true value. | Perform recovery studies by spiking a placebo or sample matrix with known amounts of the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percentage recovery for each. |
| Precision | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Repeatability (Intra-assay): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, on the same instrument. Intermediate Precision: Repeat the study on a different day, with a different analyst, or on a different instrument. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Can be determined based on the signal-to-noise ratio (typically S/N ≥ 3) or from the standard deviation of the response and the slope of the calibration curve. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Can be determined based on the signal-to-noise ratio (typically S/N ≥ 10) or by establishing the concentration at which acceptable precision and accuracy are achieved. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | For HPLC, introduce small changes to flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). For GC, vary inlet temperature (±10 °C) and flow rate (±0.1 mL/min). Assess the impact on results. |
Summary of Typical Validation Acceptance Criteria
| Parameter | Acceptance Criteria |
| Specificity | Peak is resolved from interferences; peak purity index > 0.995. |
| Linearity | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | % Recovery typically between 98.0% and 102.0%. |
| Precision | Relative Standard Deviation (RSD) ≤ 2.0%. |
| LOQ | Precision (RSD) ≤ 10%. |
| Robustness | System suitability parameters pass; results are not significantly impacted. |
Conclusion
This application note provides two distinct, robust, and scientifically-grounded methods for the quantification of Benzyl 2-Oxo-4-Phenylbutyrate. The RP-HPLC-UV method is presented as the ideal choice for high-throughput, routine quality control analysis due to its simplicity and high precision. For applications requiring absolute confirmation, impurity identification, or higher sensitivity, the GC-MS method with oximation is the recommended approach. Its design explicitly overcomes the inherent thermal instability of the analyte, a critical consideration for successful analysis. Adherence to the detailed protocols and a thorough validation as outlined will ensure the generation of accurate, reliable, and defensible analytical data in any research or drug development setting.
References
- Google Patents. (n.d.). Method for preparing ethyl 2-oxy-4-phenylbutyrate.
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Austin Publishing Group. (2017). Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical. Retrieved from [Link]
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Oda, S., Inada, Y., Kobayashi, A., & Ohta, H. (1998). Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor. Bioscience, Biotechnology, and Biochemistry, 62(9), 1762–1767. Retrieved from [Link]
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Université Laval. (n.d.). Development of a novel UHPLC-UV method for quantification of three phenyl 4‑(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates in CD-1® IGS female mouse plasma. Retrieved from [Link]
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ResearchGate. (n.d.). Separation of keto - Enol tautomers in β-ketoesters: A gas chromatography - Mass spectrometric study. Retrieved from [Link]
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Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]
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ResearchGate. (n.d.). Analysis of potential phenylacetone precursors (ethyl 3‐oxo‐2‐phenylbutyrate, methyl 3‐oxo‐4‐phenylbutyrate, and ethyl 3‐oxo‐4‐phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone. Retrieved from [Link]
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ResearchGate. (n.d.). Optical Resolution of Ethyl 2-(Benzylamino)-4-oxo-4-phenylbutanoate with Tartaric Acid a Practical Synthesis of D-Homophenylalanine. Retrieved from [Link]
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Hejmanowska, A., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. International Journal of Molecular Sciences, 24(19), 14539. Retrieved from [Link]
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Quality System Compliance. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Isothiourea-Catalysed Enantioselective Michael Addition of N-heterocyclic Pronucleophiles to α,β-Unsaturated Aryl Esters. Retrieved from [Link]
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ACS Publications. (n.d.). Serendipity-Driven Telescoped Synthesis of 2-Aryl Glycidic Esters from Aldehydes. Retrieved from [Link]
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Shimadzu. (n.d.). ANALYSIS OF FRAGRANCE COMPOUNDS USING THE QP-5000 GC/MS. Retrieved from [Link]
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MDPI. (n.d.). (E)-2-(2-Oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates. Retrieved from [Link]
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KAUST Repository. (n.d.). CCDC 2264898: Experimental Crystal Structure Determination : benzyl (5-oxo-4-phenyl-1,5-dihydro-2H-1-benzazepin-2-ylidene)acetate. Retrieved from [Link]
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Pérez-Lozano, P., et al. (2005). A new validated method for the simultaneous determination of benzocaine, propylparaben and benzyl alcohol in a bioadhesive gel by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 39(5), 920-927. Retrieved from [Link]
- Google Patents. (n.d.). Method for producing 2-oxo-4-phenylbutyric acid.
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LinkedIn. (n.d.). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]
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Szaleniec, M., et al. (2015). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Journal of Molecular Catalysis B: Enzymatic, 118, 57-68. Retrieved from [Link]
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Nekkalapudi, A., Veldi, V., & Pippalla, S. (2022). A Novel RP-HPLC Method for Estimating Fulvestrant, Benzoyl Alcohol, and Benzyl Benzoate in Injection Formulation. American Journal of Analytical Chemistry, 13, 229-240. Retrieved from [Link]
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ResearchGate. (n.d.). A Comprehensive Review on the Stability and Degradation of Polysorbates in Biopharmaceuticals. Retrieved from [Link]
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International Journal of Pharmaceutical Quality Assurance. (n.d.). Analytical method validation: A brief review. Retrieved from [Link]
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UTA MavMatrix. (n.d.). ANALYSIS OF ISOTOPIC ISOMERS BY GAS CHROMATOGRAPHY AND MOLECULAR ROTAT. Retrieved from [Link]
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Gavin Publishers. (n.d.). Validation of Analytical Methods: A Review. Retrieved from [Link]
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Beal, M. F., et al. (2009). Identification of Phenylbutyrate-Generated Metabolites in Huntington Disease Patients using Parallel LC/EC-array/MS and Off-line Tandem MS. Analytical and Bioanalytical Chemistry, 394(3), 863–871. Retrieved from [Link]
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ResearchGate. (n.d.). 2-Butoxyethanol and Benzyl Alcohol Reactions with the Nitrate Radical: Rate Coefficients and Gas-Phase Products. Retrieved from [Link]
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Troubleshooting & Optimization
Challenges in the purification of BENZYL 2-OXO-4-PHENYLBUTYRATE
Welcome to the Technical Support Center for BENZYL 2-OXO-4-PHENYLBUTYRATE purification. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, practical solutions to the common and complex challenges encountered during the purification of this critical synthetic intermediate. This resource is structured in a question-and-answer format to directly address specific issues, explaining not just the "how" but the fundamental "why" behind each methodological choice.
Introduction: The Challenge of Purity
Benzyl 2-oxo-4-phenylbutyrate is a key intermediate in the synthesis of various pharmaceuticals, notably Angiotensin-Converting Enzyme (ACE) inhibitors like Lisinopril and Benazepril. Its molecular structure, featuring an α-keto ester moiety, presents unique purification challenges due to its reactivity and the nature of impurities generated during its synthesis. Achieving high purity (>97%) is often critical for subsequent reaction steps and regulatory compliance, yet standard purification methods can be surprisingly ineffective without careful optimization.
This guide provides troubleshooting strategies and validated protocols to help you navigate these challenges effectively.
Section 1: Understanding and Identifying Common Impurities
A successful purification strategy begins with understanding the impurity profile of your crude product. The nature and quantity of impurities are intrinsically linked to the synthetic route employed.
FAQ 1: We synthesized Benzyl 2-oxo-4-phenylbutyrate via a Grignard reaction between a phenylethyl magnesium halide and a benzyl oxalyl chloride precursor. Our GC-MS analysis shows several significant impurities. What are they likely to be?
This is a common issue arising from the high reactivity of the Grignard reagent. Besides unreacted starting materials, you are likely encountering specific byproducts.
Answer: The primary impurities from this synthetic route typically include:
-
Symmetrical Coupling Product (1,4-Diphenylbutane): This forms from the coupling of two phenylethyl Grignard molecules. It is a non-polar impurity.
-
Tertiary Alcohol Adduct: The Grignard reagent can add twice to the oxalate ester, especially if the reaction is not sufficiently cooled or if there are localized concentration gradients. This results in the formation of benzyl 2-hydroxy-2-(phenylethyl)-4-phenylbutanoate. This is a highly polar byproduct.
-
Hydrolysis/Degradation Products:
-
Benzyl Alcohol: Formed from the hydrolysis of unreacted benzyl oxalyl chloride or cleavage of the ester under harsh workup conditions.
-
2-Oxo-4-phenylbutyric acid: Results from the hydrolysis of the benzyl ester. This is an acidic impurity that can complicate purification.[1]
-
The diagram below illustrates the formation of the target product and these key impurities.
Caption: Synthetic pathway and common byproduct formation.
Section 2: Troubleshooting Chromatographic Purification
Silica gel column chromatography is the most common method for purifying Benzyl 2-oxo-4-phenylbutyrate. However, its success is highly dependent on the chosen parameters.
FAQ 2: My product is co-eluting with an impurity during silica gel chromatography. How can I improve separation?
Answer: Co-elution is typically due to insufficient difference in polarity between your product and the impurity. The key is to modify the mobile phase to exploit subtle differences in their interactions with the stationary phase.
Troubleshooting Steps:
-
Identify the Impurity (if possible): Knowing if the impurity is more or less polar than your product is crucial. Use TLC analysis with different solvent systems to determine the relative Rf values.
-
Adjust Solvent Polarity Gradually:
-
If the impurity is less polar (higher Rf): Decrease the polarity of your mobile phase. For a common Hexane/Ethyl Acetate system, this means increasing the proportion of Hexane. This will increase the retention time of all compounds but should create a larger separation between the non-polar impurity and your more polar product.
-
If the impurity is more polar (lower Rf): You may need to slightly increase the mobile phase polarity. However, be cautious, as this can also cause your product to elute faster. The goal is to find a "sweet spot" where the impurity remains strongly bound to the silica while your product begins to move.
-
-
Switch to a Different Solvent System: Sometimes, a binary system like Hexane/Ethyl Acetate is not selective enough. Consider systems that offer different types of intermolecular interactions:
-
Dichloromethane (DCM)/Hexane: Excellent for separating compounds of moderate polarity.
-
Toluene/Ethyl Acetate: The aromatic solvent can provide different selectivity (π-π interactions) for aromatic impurities.
-
Petroleum Ether/Diethyl Ether: A commonly cited system for related compounds, offering a different polarity profile than ethyl acetate.[2]
-
Data Presentation: Recommended Starting Solvent Systems for TLC Analysis
| Impurity Profile | Recommended TLC System | Expected Observation |
| Non-polar byproducts | 95:5 Hexane:Ethyl Acetate | Impurity has high Rf; product has low Rf. |
| Polar byproducts | 80:20 Hexane:Ethyl Acetate | Impurity has low Rf; product has moderate Rf. |
| Complex Mixture | 90:10 Toluene:Ethyl Acetate | May resolve aromatic compounds differently. |
FAQ 3: The product appears to be degrading on the silica gel column, leading to low yields and new impurities in the collected fractions. Why is this happening and how can I prevent it?
Answer: This is a classic problem with α-keto esters. The slightly acidic nature of standard silica gel can catalyze degradation, primarily through hydrolysis or enolization-related pathways.
Causality: Silica gel has surface silanol groups (Si-OH) which are weakly acidic. These sites can protonate the carbonyl oxygen of the ester or keto group, making them more susceptible to nucleophilic attack by trace water in the solvents, leading to hydrolysis.
Mitigation Protocol:
-
Use Neutralized or Deactivated Silica Gel:
-
Protocol: Prepare a slurry of silica gel in your starting mobile phase. Add 1% triethylamine (NEt₃) relative to the solvent volume. Stir for 15 minutes, then pack the column as usual. The triethylamine neutralizes the acidic sites on the silica.
-
Self-Validation: Run a TLC on a standard silica plate and another spotted with a tiny amount of triethylamine at the baseline. If your product's spot appears sharper and shows less streaking on the treated plate, on-plate degradation is likely occurring, and a neutralized column will be beneficial.
-
-
Minimize Residence Time: A slow-running column increases the time your compound is in contact with the silica.
-
Use dry-packing or flash chromatography techniques: Apply slight positive pressure (air or nitrogen) to accelerate the elution rate.
-
Avoid overloading the column: An overloaded column leads to broad peaks and longer elution times, increasing the chance of degradation. A general rule is to use a 1:50 to 1:100 ratio of crude product to silica gel by weight.
-
-
Use High-Purity, Dry Solvents: Water is a reactant in the hydrolysis degradation pathway. Using anhydrous solvents is critical.
Section 3: Challenges with Distillation and Stability
While seemingly straightforward, distillation and long-term storage of Benzyl 2-oxo-4-phenylbutyrate are fraught with challenges.
FAQ 4: I tried to purify my product by vacuum distillation, but the yield was very low and the distillate was still impure. What went wrong?
Answer: Benzyl 2-oxo-4-phenylbutyrate has a high boiling point (estimated around 150-160 °C at ~1 mmHg), and like many α-keto esters, it has limited thermal stability.[3] Attempting a standard distillation often leads to thermal decomposition rather than purification.
Key Issues with Distillation:
-
Thermal Degradation: At the high temperatures required for distillation, even under high vacuum, the molecule can undergo decarboxylation or other rearrangement reactions.
-
Co-distillation of Impurities: Byproducts with similar boiling points, such as benzyl alcohol, can be difficult to separate effectively.[4][5]
-
Viscosity: The crude oil can be viscous, leading to bumping and inefficient heat transfer in the distillation flask.
Recommendation: For this specific molecule, chromatography is almost always superior to distillation for achieving high purity. Distillation should only be considered for a rough "pre-purification" to remove very low-boiling solvents or very high-boiling tars, and even then, it should be performed using a short-path distillation apparatus under the highest possible vacuum and at the lowest possible temperature.
FAQ 5: My purified Benzyl 2-oxo-4-phenylbutyrate turned yellow and showed new peaks on HPLC after a week in storage. How should I store it properly?
Answer: The α-keto ester functionality is inherently reactive and prone to degradation. The observed color change and appearance of new peaks indicate decomposition.
Primary Degradation Pathways:
-
Hydrolysis: Reaction with atmospheric moisture, even in trace amounts, will cleave the benzyl ester to form 2-oxo-4-phenylbutyric acid and benzyl alcohol.
-
Oxidation: The benzyl alcohol degradation product can be oxidized by air to benzaldehyde.[6]
-
Enolization/Aldol Reactions: The α-keto group can enolize, and this enol or enolate can participate in self-condensation (aldol) reactions, leading to colored, high-molecular-weight byproducts.
Caption: Key degradation pathways for Benzyl 2-oxo-4-phenylbutyrate.
Validated Storage Protocol:
-
Temperature: Store at the lowest available temperature, preferably ≤ -20°C.
-
Atmosphere: Displace air from the vial with an inert gas (Argon or Nitrogen) before sealing.
-
Container: Use an amber glass vial to protect from light.
-
Purity: Ensure the product is free of acidic or basic residues from purification, as these will catalyze degradation. If necessary, filter the purified material through a small plug of neutral alumina before solvent evaporation.
Section 4: Analytical Methods and Purity Assessment
Choosing the right analytical technique and method is crucial for accurately assessing purity.
FAQ 6: What is the best analytical method to determine the purity of my final product: HPLC or GC?
Answer: Both techniques can be effective, but HPLC is generally the preferred method for final purity assessment of Benzyl 2-oxo-4-phenylbutyrate.
Method Comparison:
| Feature | HPLC-UV | Gas Chromatography (GC-FID) | Rationale & Recommendation |
| Analyte Stability | High | Moderate | The high temperatures of the GC inlet can cause partial degradation of thermally labile α-keto esters, potentially giving an inaccurate purity reading. HPLC is a room-temperature separation. |
| Impurity Detection | Excellent | Good | HPLC can easily detect non-volatile impurities like the hydrolyzed acid or high MW aldol products, which would not elute from a GC column. |
| Sensitivity | High | Very High | GC-FID is often more sensitive, but HPLC sensitivity is more than sufficient for purity assays. |
| Quantification | Straightforward | Straightforward | Both require a reference standard for accurate % purity calculation by area normalization. |
Recommendation: Use Reverse-Phase HPLC for the most accurate and comprehensive purity assessment. A C18 column is a good starting point. GC can be used as a complementary technique, especially for detecting volatile impurities.
Experimental Protocol: Starting HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic, 60:40 Acetonitrile:Water (with 0.1% Formic Acid). The acid helps to suppress ionization of any carboxylic acid impurities, leading to sharper peaks.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Prep: Dissolve ~1 mg of sample in 1 mL of Acetonitrile.
This method provides a robust starting point that can be optimized based on your specific impurity profile.
References
- CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate.
-
(E)-2-(2-Oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates . MDPI. [Link]
- JPH0661270B2 - Method for producing 2-oxo-4-phenylbutyric acid.
-
Current Status of Research on Synthesis of α-Keto Acids and Their Esters . MDPI. [Link]
- EP2076482B1 - Method for the production of alpha-keto acids and esters thereof.
- CN101928219A - Method for preparing ethyl 2-oxo-4-phenylbutyrate.
-
2-Oxo-4-phenylbutyric acid . PubChem, National Institutes of Health. [Link]
- US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
-
Complete degradation of butyl benzyl phthalate by a defined bacterial consortium: role of individual isolates in the assimilation pathway . PubMed, National Institutes of Health. [Link]
-
Degradation products generated by sonication of benzyl alcohol... . PubMed, National Institutes of Health. [Link]
Sources
- 1. 2-Oxo-4-phenylbutyric acid | C10H10O3 | CID 69732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER - Google Patents [patents.google.com]
- 4. Page loading... [guidechem.com]
- 5. CN101928219A - Method for preparing ethyl 2-oxo-4-phenylbutyrate - Google Patents [patents.google.com]
- 6. Complete degradation of butyl benzyl phthalate by a defined bacterial consortium: role of individual isolates in the assimilation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Common pitfalls in the synthesis of BENZYL 2-OXO-4-PHENYLBUTYRATE
An in-depth guide to navigating the complexities of synthesizing Benzyl 2-Oxo-4-Phenylbutyrate, an important intermediate in pharmaceutical development. This technical support center provides detailed troubleshooting, frequently asked questions, and a validated protocol to enhance experimental success.
Troubleshooting Guide: Common Synthesis Pitfalls
This section addresses specific issues that may arise during the synthesis of Benzyl 2-Oxo-4-Phenylbutyrate, particularly when employing the common Grignard-based route.
Q1: My overall yield is consistently low. What are the primary causes?
A: Low yields in this synthesis often trace back to three critical areas: the formation of the Grignard reagent, competing side reactions, and the final acylation step.
-
Inefficient Grignard Reagent Formation: The phenylethylmagnesium halide (the Grignard reagent) is highly reactive and susceptible to deactivation. The most common cause of failure here is the presence of trace amounts of water or oxygen in the reaction setup.[1] All glassware must be rigorously dried (e.g., oven-dried at >120°C and cooled under an inert atmosphere), and all solvents must be anhydrous. The reaction must be conducted under a strictly inert atmosphere (e.g., dry nitrogen or argon).
-
Wurtz Coupling Side Reaction: A significant competing reaction during the formation of the Grignard reagent is the Wurtz-type coupling of the phenylethyl halide with the already-formed Grignard reagent, leading to the formation of 1,4-diphenylbutane.[1] This side reaction is exacerbated by higher temperatures. Maintaining the recommended temperature range during Grignard formation is critical to minimize this pathway.
-
Incomplete Acylation or Side Reactions with the Oxalate: The reaction between the Grignard reagent and the oxalate ester (e.g., dibenzyl oxalate) can be complex. If the Grignard reagent is added too quickly or at too high a temperature, it can react with the desired keto-ester product as it forms, leading to tertiary alcohol by-products.
To address these issues, ensure all reagents and solvents are of the highest purity and completely anhydrous. Control the temperature carefully, especially during the addition of the Grignard reagent to the oxalate ester, which should be done at a low temperature (e.g., -5 to -10°C).[1]
Q2: I'm observing significant impurities in my final product that are difficult to remove by standard purification methods. What are they and how can I prevent them?
A: The most common and difficult-to-remove impurities are by-products from secondary reactions of the highly reactive Grignard reagent.[2][3]
The primary culprits are:
-
1,6-Diphenylhexane-1,6-dione: This can arise from reactions involving the Grignard reagent and the oxalate.[2][3]
-
Benzyl 2-hydroxy-2-(2-phenylethyl)-4-phenylbutyrate: This tertiary alcohol is formed when a second molecule of the Grignard reagent attacks the ketone group of the newly formed product molecule.
Prevention Strategies:
-
Inverse Addition: Add the Grignard reagent slowly to a cooled solution of the dibenzyl oxalate. This ensures that the Grignard reagent is always the limiting reagent in the immediate reaction environment, minimizing its chance to react with the product.
-
Strict Temperature Control: Keeping the reaction temperature low (e.g., below 0°C) during the addition is crucial to reduce the rate of the secondary attack on the ketone.[1]
-
Use of Copper Catalysts: Some improved methods for the analogous ethyl ester synthesis involve converting the Grignard reagent to a less reactive organocuprate intermediate in situ. This is achieved by reacting the Grignard with a copper salt (e.g., CuCN.LiCl) before it is introduced to the acylating agent.[2][3] Organocuprates are softer nucleophiles and are much less likely to attack the ketone of the product, leading to a cleaner reaction and higher purity.
Q3: The Grignard reaction is not initiating. What steps can I take to start it?
A: Failure of a Grignard reaction to initiate is a classic problem, almost always related to the passivation of the magnesium metal surface or the presence of inhibitors.
-
Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer must be disrupted for the reaction to begin.
-
Mechanical Activation: Vigorously stir the magnesium turnings in the dry solvent for several minutes before adding the halide. A magnetic stir bar crushing the turnings against the glass can be effective.
-
Chemical Activation: Add a small crystal of iodine.[2] The iodine reacts with the magnesium surface, exposing fresh, reactive metal. The disappearance of the characteristic purple/brown iodine color is a visual indicator that the reaction has started.[2] A few drops of 1,2-dibromoethane can also be used as an effective initiator.
-
-
Concentration & Temperature: Ensure the initial concentration of the phenylethyl halide is high enough in the vicinity of the magnesium. Start by adding a small portion of the halide to the magnesium and solvent, and gently warm the mixture. Once the reaction initiates (indicated by slight bubbling or an increase in temperature), the remaining halide can be added at a controlled rate.[2]
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to prepare Benzyl 2-Oxo-4-Phenylbutyrate?
A: The most direct and widely cited approach is a Grignard-based synthesis. While most literature details the synthesis of the ethyl ester, the methodology is directly applicable to the benzyl ester.[1][2][3] The overall workflow is a two-step process:
-
Formation of the Grignard Reagent: 2-Phenylethyl bromide (or chloride) is reacted with magnesium metal in an anhydrous ether solvent (like THF or a mix with MTBE) to form 2-phenylethylmagnesium bromide.
-
Acylation Reaction: The prepared Grignard reagent is then added to a solution of a suitable benzylic acylating agent, such as dibenzyl oxalate, at low temperature to yield the final product after an acidic workup.
The diagram below illustrates this primary synthetic pathway and highlights a critical side reaction.
Caption: Reaction scheme for Benzyl 2-Oxo-4-Phenylbutyrate synthesis.
Q2: What are the most critical reaction parameters to control for a successful synthesis?
A: Success hinges on meticulous control over several key parameters. These are summarized in the table below.
| Parameter | Recommended Range | Rationale & Justification |
| Atmosphere | Inert (Nitrogen/Argon) | Prevents quenching of the highly reactive Grignard reagent by atmospheric oxygen and moisture.[1] |
| Solvent Quality | Anhydrous Grade | Water will protonate and destroy the Grignard reagent, halting the reaction and reducing yield. |
| Grignard Formation Temp. | 50 - 60 °C | Balances a sufficient reaction rate with minimizing the Wurtz coupling side reaction.[1] |
| Acylation Temp. | -10 to 5 °C | Minimizes the secondary attack of the Grignard reagent on the ketone of the product, preventing by-product formation.[1][2] |
| Reagent Stoichiometry | ~1.05-1.2 eq. Oxalate | A slight excess of the oxalate ensures complete consumption of the Grignard reagent, simplifying purification. |
| Rate of Addition | Slow, Dropwise | Prevents localized temperature spikes and high concentrations of the Grignard reagent during acylation. |
Q3: How should I store the final product, and what is its stability?
A: Benzyl 2-oxo-4-phenylbutyrate, like other α-keto esters, should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (nitrogen or argon). The ester functional group can be susceptible to hydrolysis if exposed to moisture, especially under acidic or basic conditions.[4][5] The α-keto group can also be reactive. For long-term storage, refrigeration is recommended. It is a combustible liquid with a high boiling point and low vapor pressure.[6][7]
Validated Experimental Protocol
This protocol is adapted from established methods for the synthesis of the analogous ethyl ester and represents a robust procedure for preparing the benzyl ester.[1][2]
Step 1: Preparation of 2-Phenylethylmagnesium Bromide (Grignard Reagent)
-
Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a thermometer, and a pressure-equalizing dropping funnel. Ensure all glassware is oven-dried and assembled hot under a positive pressure of dry nitrogen.
-
Reagents: In the flask, place magnesium turnings (7.2 g, 0.3 mol).
-
Initiation: Add a small crystal of iodine and 10 mL of anhydrous tetrahydrofuran (THF). Begin stirring. Add ~1 mL of 2-phenylethyl bromide. The reaction should initiate, signaled by the fading of the iodine color and a gentle reflux.[2] If it does not start, gently warm the flask.
-
Addition: Once initiated, add a solution of the remaining 2-phenylethyl bromide (total of 55.5 g, 0.3 mol) dissolved in 120 mL of anhydrous methyl tert-butyl ether (MTBE) dropwise from the funnel at a rate that maintains a steady reflux (reaction temperature ~55-60°C).[1]
-
Completion: After the addition is complete, continue stirring at 55-60°C for an additional 2 hours to ensure complete consumption of the magnesium.
-
Storage: Cool the resulting dark grey-brown solution to room temperature. Keep it under a nitrogen atmosphere until ready for the next step.
Step 2: Synthesis of Benzyl 2-Oxo-4-Phenylbutyrate
-
Setup: In a separate 1 L flame-dried, three-neck flask equipped with a mechanical stirrer, thermometer, and a nitrogen inlet, prepare a solution of dibenzyl oxalate (97.3 g, 0.36 mol) in 250 mL of anhydrous THF.
-
Cooling: Cool this solution to between -5°C and -10°C using an ice-salt or dry ice-acetone bath.[1]
-
Addition: Slowly add the prepared Grignard solution from Step 1 to the cooled dibenzyl oxalate solution via cannula or dropping funnel over a period of at least 1 hour. Maintain the internal temperature below -5°C throughout the addition.
-
Reaction: After the addition is complete, allow the mixture to stir at this temperature for an additional 30 minutes.
-
Workup:
-
Slowly pour the reaction mixture into a beaker containing 500 mL of crushed ice and 50 mL of concentrated hydrochloric acid.
-
Stir until all solids have dissolved. Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash it sequentially with 200 mL of water, 200 mL of saturated sodium bicarbonate solution, and finally 200 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
-
Purification: The resulting crude oil should be purified by vacuum distillation (e.g., at <2 mmHg) to yield pure Benzyl 2-Oxo-4-Phenylbutyrate as a pale yellow liquid.[7]
The following diagram provides a visual troubleshooting guide for this synthesis.
Caption: Troubleshooting workflow for the synthesis of Benzyl 2-Oxo-4-Phenylbutyrate.
References
Sources
- 1. CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate - Google Patents [patents.google.com]
- 2. Page loading... [wap.guidechem.com]
- 3. CN101928219A - Method for preparing ethyl 2-oxo-4-phenylbutyrate - Google Patents [patents.google.com]
- 4. biosynth.com [biosynth.com]
- 5. Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Ethyl 2-oxo-4-phenylbutyrate|64920-29-2|lookchem [lookchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
The Analytical Challenge: Understanding the Impurity Profile
An In-Depth Technical Guide to the Purity Analysis of BENZYL 2-OXO-4-PHENYLBUTYRATE by HPLC: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is not merely a quality metric; it is the bedrock of reproducible research and the cornerstone of therapeutic safety and efficacy. BENZYL 2-OXO-4-PHENYLBUTYRATE (CAS No. 84688-29-9) is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its molecular integrity is paramount, as even trace impurities can propagate through synthetic steps, potentially leading to compromised yields, altered pharmacological profiles, or the formation of toxic by-products.
This guide provides an in-depth, technically-grounded examination of High-Performance Liquid Chromatography (HPLC) for the purity analysis of BENZYL 2-OXO-4-PHENYLBUTYRATE. Moving beyond a simple recitation of methods, we will explore the causality behind analytical choices, compare HPLC with viable alternatives, and provide robust, self-validating experimental protocols.
Effective purity analysis begins with a comprehensive understanding of what impurities might be present. The likely synthetic route for BENZYL 2-OXO-4-PHENYLBUTYRATE, analogous to its ethyl ester counterpart, involves a Grignard reaction between a phenylethyl magnesium halide and a benzyl-containing oxalate, such as dibenzyl oxalate or benzyl oxalyl chloride.[2][3] This synthetic pathway informs the potential impurity profile that our analytical method must be capable of resolving.
Potential Process-Related Impurities:
-
Starting Materials: Unreacted precursors like 2-phenylethyl halide or dibenzyl oxalate.
-
Grignard By-products: Homocoupling of the Grignard reagent can lead to impurities such as 1,4-diphenylbutane.
-
Reaction Intermediates: Incomplete reaction or side reactions can generate species like 2-hydroxy-2-(phenylethyl)-4-phenylbutyric acid benzyl ester.
-
Degradation Products: The α-keto ester functionality can be susceptible to hydrolysis or decarboxylation under certain pH and temperature conditions.
Given this complex potential matrix, a highly selective and sensitive analytical method is not just preferable, it is essential.
HPLC: The Gold Standard for Purity Determination
High-Performance Liquid Chromatography (HPLC) is the quintessential technique for the purity assessment of non-volatile, thermally sensitive compounds like BENZYL 2-OXO-4-PHENYLBUTYRATE.[1] Its high resolving power, coupled with sensitive detection methods, makes it ideal for separating the main component from structurally similar impurities.
Causality of Method Design: Why We Choose These Parameters
A robust reversed-phase HPLC (RP-HPLC) method is proposed. The choice of each parameter is deliberate and grounded in the physicochemical properties of the analyte.
-
Stationary Phase (Column): A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography and is selected for its hydrophobic character, which provides excellent retention for aromatic compounds like our target molecule. A column with dimensions of 250 mm x 4.6 mm and 5 µm particle size offers a good balance of resolution, efficiency, and backpressure.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water is chosen. Acetonitrile is a common organic modifier that provides good peak shape and lower viscosity compared to methanol. A gradient is necessary to ensure that both more polar and less polar impurities are eluted and resolved within a reasonable timeframe. A small amount of acid, such as 0.1% phosphoric acid or formic acid, is often added to the aqueous phase to control the ionization of any acidic or basic functional groups, thereby ensuring sharp, symmetrical peaks.
-
Detection: The presence of two phenyl groups in BENZYL 2-OXO-4-PHENYLBUTYRATE results in strong UV absorbance. A Photodiode Array (PDA) or Diode Array Detector (DAD) is the ideal choice. It not only quantifies the analyte but also provides UV spectra for each peak. This is a critical feature for a self-validating protocol, as it allows for peak purity analysis, helping to confirm that a chromatographic peak corresponds to a single component.[4] The detection wavelength would be set at the absorbance maximum of the analyte, likely around 254 nm, to maximize sensitivity.
Experimental Workflow: HPLC Purity Analysis
The logical flow of the HPLC analysis is designed for clarity, reproducibility, and data integrity.
Caption: Logical workflow for HPLC purity determination of BENZYL 2-OXO-4-PHENYLBUTYRATE.
Detailed Experimental Protocol: HPLC Method
1. Instrumentation:
-
High-Performance Liquid Chromatograph with gradient elution capability.
-
Photodiode Array (PDA/DAD) Detector.
-
Chromatography Data System (CDS) for data acquisition and processing.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Phosphoric Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.
-
Gradient Program:
-
0-5 min: 50% B
-
5-25 min: 50% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (with spectral acquisition from 200-400 nm).
-
Injection Volume: 10 µL.
3. Preparation of Solutions:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution (0.5 mg/mL): Accurately weigh about 10 mg of BENZYL 2-OXO-4-PHENYLBUTYRATE reference standard into a 20 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 10 mg of the test sample into a 20 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm chemically resistant syringe filter.
4. Analysis Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the system is clean.
-
Inject the standard solution to determine the retention time and response of the main peak.
-
Inject the sample solution.
-
Integrate all peaks in the sample chromatogram with an area greater than 0.05% of the total area.
-
Calculate the purity by area normalization: % Purity = (Area of the main peak / Total area of all peaks) x 100.
-
Verify the peak purity of the main component using the PDA spectral analysis tools in the CDS.
Comparative Analysis with Alternative Techniques
While HPLC is the recommended method, it is instructive to compare its performance against other common analytical techniques.
| Feature | HPLC (Proposed Method) | UPLC | Gas Chromatography (GC) |
| Principle | Liquid-solid partitioning | Liquid-solid partitioning | Gas-solid/liquid partitioning |
| Particle Size | 3-5 µm | < 2 µm | N/A (Capillary column) |
| Illustrative Analysis Time | 30-35 minutes | 5-10 minutes | 20-25 minutes |
| Resolution | High | Very High | High (for volatile compounds) |
| Sensitivity | High | Very High | High (with specific detectors) |
| Key Advantage | Robust, versatile, and widely available. Ideal for non-volatile compounds. | Significant reduction in analysis time and solvent consumption; higher resolution.[5][6] | Excellent for volatile and semi-volatile compounds.[7] |
| Key Disadvantage | Longer run times and higher solvent consumption compared to UPLC. | Higher backpressure requires specialized instrumentation. | High risk of thermal degradation. Keto esters can be thermally labile, leading to inaccurate quantification.[8][9] |
| Suitability for Topic | Excellent. The method is robust and avoids thermal degradation of the analyte. | Excellent. Offers faster analysis but requires UPLC-specific hardware. | Poor/Not Recommended. The high temperatures of the GC inlet can cause the analyte to decompose. |
Ensuring Trustworthiness: A Self-Validating System
A described protocol is only as reliable as its validation. To ensure trustworthiness, the HPLC method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[11] Validation provides documented evidence that the procedure is suitable for its intended purpose.
Method Validation Protocol
The following diagram outlines the logical flow for validating the analytical method.
Caption: Key parameters for analytical method validation as per ICH guidelines.
Brief Overview of Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by spiking the sample with known impurities and showing that they are well-resolved from the main peak. Forced degradation studies (acid, base, oxidation, heat, light) are also crucial to show the method is stability-indicating.
-
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated across 5 concentration levels.
-
Range: The concentration interval over which the method is precise, accurate, and linear.
-
Accuracy: The closeness of the test results to the true value. It is determined by applying the method to a sample with a known concentration (e.g., a spiked placebo) and calculating the percent recovery.
-
Precision: The degree of scatter between a series of measurements. It is assessed at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±5% in organic mobile phase composition).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
Conclusion
The purity analysis of BENZYL 2-OXO-4-PHENYLBUTYRATE is a critical quality control step in pharmaceutical manufacturing. A well-developed and validated reversed-phase HPLC method, utilizing a C18 column and a PDA detector, offers the necessary specificity, robustness, and reliability for this purpose. It provides a distinct advantage over Gas Chromatography, which poses a significant risk of thermal degradation for this class of compounds. By grounding the analytical choices in the physicochemical properties of the molecule and adhering to rigorous validation standards, this HPLC method constitutes a self-validating system that ensures the integrity of the analytical data and, ultimately, contributes to the quality and safety of the final pharmaceutical product.
References
- Google Patents. (2008). Method for preparing ethyl 2-oxy-4-phenylbutyrate (CN101265188A).
-
National Center for Biotechnology Information. (n.d.). Ethyl alpha-oxobenzenebutanoate. PubChem Compound Database. Retrieved from [Link]
-
SynThink Research Chemicals. (n.d.). Ethyl 2-oxo-4-phenylbutyrate | 64920-29-2. Retrieved from [Link]
-
ChemBK. (n.d.). Benzyl 2-Oxo-4-phenylbutyrate. Retrieved from [Link]
- Nascimento, R. F., et al. (2008). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Food Chemistry, 109(4), 869-875.
- Li, Z. L., et al. (2004). Transesterfication of β-keto esters during gas chromatography and their tautomers separation.
-
PrepChem. (n.d.). Synthesis of ethyl 2-oxo-4-phenylbutyrate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Oxo-4-phenylbutyric acid. PubChem Compound Database. Retrieved from [Link]
- Palucci, C., et al. (2019). Analysis of Bio-Based Fatty Esters PCM's Thermal Properties and Investigation of Trends in Relation to Chemical Structures. Molecules, 24(2), 273.
- Szaleniec, M., et al. (2016). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum.
- Gumustas, M., Kurbanoglu, S., & Ozkan, S. A. (2017). UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters.
-
AMSbiopharma. (2023). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]
- Ortiz, X., et al. (2013). Thermal desorption-gas chromatography-mass spectrometry method to determine phthalate and organophosphate esters from air samples.
- Google Patents. (2012). Method for synthesis of ethyl 2-(1-phenylethylamino)-4-oxo-4-phenylbutanoate (CN102503846B).
- Kim, J., & Chang, S. (2020).
- Wang, D., et al. (2023). Improving the analytical flexibility of thermal desorption in determining unknown VOC samples by using re-collection. Atmospheric Measurement Techniques, 16(1), 1-16.
- Fujiwara, T., et al. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Analytical Methods, 12(15), 1986-1992.
- Parra-Garrido, R., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Pharmaceuticals, 16(9), 1339.
-
Chromatography Today. (n.d.). HPLC vs UPLC - What's the Difference?. Retrieved from [Link]
- Rosales-Conrado, N., et al. (2018). Analysis of thermally labile pesticides by on-column injection gas chromatography in fruit and vegetables. Food Chemistry, 256, 34-41.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2024). Quality Assurance for Ethyl 2-oxo-4-phenylbutyrate: What Buyers Should Know. Retrieved from [Link]
- Kamal, S., & Wakode, S. (2018). Step-up in liquid chromatography from HPLC to UPLC: A comparative and comprehensive review. Journal of Applied Pharmaceutical Science, 8(12), 145-151.
- Google Patents. (2010). Method for preparing ethyl 2-oxo-4-phenylbutyrate (CN101928219A).
-
Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Retrieved from [Link]
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- 11. chembk.com [chembk.com]
A Senior Application Scientist's Guide to Benchmarking the Performance of BENZYL 2-OXO-4-PHENYLBUTYRATE in Enzymatic Assays
Introduction: Unveiling the Enzymatic Landscape for BENZYL 2-OXO-4-PHENYLBUTYRATE
The chemical structure of BENZYL 2-OXO-4-PHENYLBUTYRATE presents two key reactive sites for enzymatic activity: a benzyl ester linkage and a keto group at the second carbon. This dual functionality suggests that the compound could be a substrate for at least two major classes of enzymes:
-
Carboxylesterases (CEs): These enzymes catalyze the hydrolysis of ester bonds. Human carboxylesterases, such as hCE1 and hCE2, are crucial in drug metabolism, including the activation of ester-containing prodrugs.[1][2][3] The benzyl ester of our target compound makes it a prime candidate for hydrolysis by CEs, releasing benzyl alcohol and 2-oxo-4-phenylbutanoic acid.
-
Dehydrogenases/Reductases: The 2-oxo (keto) group can be a target for various oxidoreductases, particularly carbonyl reductases or alcohol dehydrogenases. These enzymes catalyze the reduction of ketones to their corresponding secondary alcohols, a reaction that is often stereospecific and requires a cofactor like NADPH or NADH.[4][5][6]
This guide will provide protocols to benchmark BENZYL 2-OXO-4-PHENYLBUTYRATE against established substrates for both carboxylesterases and dehydrogenases.
Part 1: Benchmarking Against Carboxylesterases
The most direct way to assess a novel ester's performance is to compare its hydrolysis rate against a well-characterized chromogenic or fluorogenic substrate. Here, we will use p-nitrophenyl butyrate (pNPB), a common substrate that releases the yellow-colored p-nitrophenolate upon hydrolysis, allowing for a continuous spectrophotometric assay.[7][8]
Experimental Workflow: Carboxylesterase Assay
The following diagram outlines the workflow for the comparative carboxylesterase assay.
Caption: Workflow for comparing carboxylesterase substrates.
Detailed Protocol: Comparative Carboxylesterase Assay
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Enzyme Stock: Recombinant human carboxylesterase 1 (hCE1) at a stock concentration of 1 mg/mL. Prepare a working solution by diluting the stock in cold assay buffer immediately before use. The final enzyme concentration in the assay will need to be optimized.
-
Substrate Stocks:
-
BENZYL 2-OXO-4-PHENYLBUTYRATE: 100 mM stock in DMSO.
-
p-Nitrophenyl Butyrate (pNPB): 100 mM stock in DMSO.
-
2. Assay Procedure (96-well plate format):
-
Prepare serial dilutions of each substrate stock in DMSO to create a range of concentrations. A typical range would be from 10 mM down to 0.1 mM.
-
In a clear, flat-bottom 96-well plate, add 2 µL of each substrate dilution.
-
Add 178 µL of Assay Buffer to each well.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the hCE1 working solution to each well.
-
For pNPB: Immediately place the plate in a microplate reader pre-heated to 37°C and measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.
-
For BENZYL 2-OXO-4-PHENYLBUTYRATE: As this substrate does not produce a colored product, the reaction must be monitored by HPLC-UV or LC-MS/MS.
-
At various time points (e.g., 0, 2, 5, 10, 20 minutes), stop the reaction in designated wells by adding 20 µL of a quenching solution (e.g., 10% trichloroacetic acid or a cold organic solvent like acetonitrile).
-
Analyze the quenched samples to measure the formation of the product (2-oxo-4-phenylbutanoic acid) or the depletion of the substrate.
-
3. Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate concentration. For pNPB, this is determined from the linear portion of the absorbance vs. time plot. For the test compound, it's derived from the product concentration vs. time plot.
-
Plot V₀ against the substrate concentration [S].
-
Fit the data to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression software (e.g., GraphPad Prism, R) to determine the kinetic parameters Vmax and Km.[9][10][11]
Interpreting the Results
| Parameter | Interpretation | Favorable Result for a Good Substrate |
| Km (Michaelis Constant) | The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the enzyme's affinity for the substrate.[10] | A low Km indicates high affinity. |
| Vmax (Maximum Velocity) | The maximum rate of the reaction when the enzyme is saturated with the substrate. | A high Vmax indicates a fast turnover rate. |
| kcat/Km (Catalytic Efficiency) | A measure of how efficiently an enzyme converts a substrate into a product. It is the most effective way to compare the performance of different substrates.[12] | A high kcat/Km signifies a highly efficient substrate. |
Part 2: Benchmarking Against Dehydrogenases/Reductases
To evaluate BENZYL 2-OXO-4-PHENYLBUTYRATE as a substrate for dehydrogenases, we will monitor the consumption of the cofactor NADPH, which absorbs light at 340 nm. The decrease in absorbance at this wavelength is directly proportional to the rate of the enzymatic reduction of the keto group. We will compare its performance to a known keto-ester substrate, ethyl 2-oxo-4-phenylbutyrate.[6]
Enzymatic Reaction: Dehydrogenase Activity
The following diagram illustrates the reduction of the keto group and the corresponding oxidation of the NADPH cofactor.
Sources
- 1. Carboxylesterase Reaction Phenotyping | Evotec [evotec.com]
- 2. Human carboxylesterases: an update on CES1, CES2 and CES3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. keto acid dehydrogenase: Topics by Science.gov [science.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Examination of the carboxylesterase phenotype in human liver - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]
- 10. Untitled Document [homepages.ucl.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Best substrate for an enzymatic reaction [creative-enzymes.com]
A Head-to-Head Comparison of BENZYL 2-OXO-4-PHENYLBUTYRATE with other Keto Esters: A Technical Guide for Researchers
In the landscape of drug discovery and chemical biology, keto esters represent a versatile class of molecules with significant potential as prodrugs, metabolic intermediates, and synthetic building blocks.[1][2] Among these, BENZYL 2-OXO-4-PHENYLBUTYRATE is a compound of growing interest, particularly as a potential prodrug of 4-phenylbutyrate, a histone deacetylase inhibitor with therapeutic applications in several diseases.[3] This guide provides a comprehensive, head-to-head comparison of BENZYL 2-OXO-4-PHENYLBUTYRATE with other relevant keto esters, namely its methyl and ethyl analogs, and the widely-used benchmark, ethyl acetoacetate.
This document moves beyond a simple cataloging of properties, offering a critical analysis of the chemical and biological characteristics that dictate the performance of these molecules. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols to empower researchers to conduct their own comparative studies.
Introduction to the Contestants: A Panel of Keto Esters
Keto esters are characterized by a ketone functional group positioned beta to an ester moiety. This arrangement confers unique reactivity and makes them valuable precursors in organic synthesis.[4] In a biological context, the ester group can be designed to be labile, releasing a carboxylic acid and an alcohol upon hydrolysis. This feature is often exploited in prodrug design to enhance the bioavailability of a parent drug.[5][6]
Our comparative analysis focuses on the following four compounds:
-
BENZYL 2-OXO-4-PHENYLBUTYRATE: The primary subject of this guide, featuring a benzyl ester and a phenylpropyl side chain.
-
Ethyl 2-oxo-4-phenylbutyrate: A close structural analog, differing only in the ester group. It serves as a key comparator to understand the influence of the benzyl versus the ethyl group.
-
Methyl 2-oxo-4-phenylbutyrate: Another close analog, allowing for the evaluation of the steric and electronic effects of the smallest ester alkyl group.
-
Ethyl Acetoacetate: A widely studied and commercially available β-keto ester, serving as a benchmark for fundamental reactivity and stability comparisons.[7][8][9]
Below is a table summarizing the key structural features of these molecules.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| BENZYL 2-OXO-4-PHENYLBUTYRATE | C17H16O3 | 268.31 | |
| Ethyl 2-oxo-4-phenylbutyrate | C12H14O3 | 206.24 | |
| Methyl 2-oxo-4-phenylbutyrate | C11H12O3 | 192.21 | |
| Ethyl Acetoacetate | C6H10O3 | 130.14 |
Synthesis and Physicochemical Properties: Setting the Stage
The synthesis of these keto esters is achievable through established organic chemistry methodologies. For the 2-oxo-4-phenylbutyrate esters, a common route involves the reaction of a Grignard reagent derived from a 2-haloethylbenzene with an appropriate oxalate ester.[2][10][11]
Synthesis Protocols
A generalized, robust protocol for the synthesis of benzyl, ethyl, and methyl 2-oxo-4-phenylbutyrate is provided below.
Protocol 1: Synthesis of 2-Oxo-4-phenylbutyrate Esters
Sources
- 1. mdpi.com [mdpi.com]
- 2. guidechem.com [guidechem.com]
- 3. Identification of phenylbutyrylglutamine, a new metabolite of phenylbutyrate metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. How can prodrugs improve PK profiles? [synapse.patsnap.com]
- 6. Phosphoryl Prodrugs: Characteristics to Improve Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ethyl Acetoacetate | C6H10O3 | CID 8868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ethyl acetoacetate | 141-97-9 [chemicalbook.com]
- 9. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]
- 10. CN101928219A - Method for preparing ethyl 2-oxo-4-phenylbutyrate - Google Patents [patents.google.com]
- 11. CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate - Google Patents [patents.google.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
